1-[2-(Phenoxymethyl)morpholin-4-yl]prop-2-en-1-one
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Overview
Description
1-[2-(Phenoxymethyl)morpholin-4-yl]prop-2-en-1-one is an organic compound with a complex structure that includes a morpholine ring, a phenoxymethyl group, and a prop-2-en-1-one moiety
Preparation Methods
The synthesis of 1-[2-(Phenoxymethyl)morpholin-4-yl]prop-2-en-1-one typically involves the reaction of morpholine derivatives with phenoxymethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-[2-(Phenoxymethyl)morpholin-4-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxymethyl group, using reagents such as alkyl halides or acyl chlorides.
Addition: The prop-2-en-1-one moiety allows for addition reactions, such as Michael addition, where nucleophiles add to the β-carbon of the enone system.
Scientific Research Applications
1-[2-(Phenoxymethyl)morpholin-4-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, leveraging its unique chemical structure.
Industry: It is used in the production of polymers and materials with enhanced mechanical properties, such as increased strength and durability.
Mechanism of Action
The mechanism of action of 1-[2-(Phenoxymethyl)morpholin-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxymethyl group can facilitate binding to hydrophobic pockets, while the morpholine ring may interact with polar or charged residues. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
1-[2-(Phenoxymethyl)morpholin-4-yl]prop-2-en-1-one can be compared with similar compounds such as:
4-(1-oxo-2-propenyl)morpholine: This compound shares the morpholine and prop-2-en-1-one moieties but lacks the phenoxymethyl group, which may affect its biological activity and chemical reactivity.
1-(Morpholin-4-yl)propenone: Similar in structure but without the phenoxymethyl group, leading to differences in its applications and properties.
4-Acryloylmorpholine: Another related compound used in polymer chemistry, differing in the substituents attached to the morpholine ring.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[2-(phenoxymethyl)morpholin-4-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-14(16)15-8-9-17-13(10-15)11-18-12-6-4-3-5-7-12/h2-7,13H,1,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFKKUWISCXGCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOC(C1)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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